Improved Aqueous Solubility Over Unsubstituted Azetidine Derivatives
1-Benzylazetidin-3-amine (free base) exhibits a significantly higher predicted water solubility compared to the unsubstituted azetidine core. While experimental data for the hydrochloride salt is limited, computational predictions indicate a water solubility of 2.174e+005 mg/L at 25°C for the free base, based on its estimated log Kow of 0.58 . This contrasts with the parent azetidine hydrochloride (CAS 2089377-55-7), which is reported to be only moderately soluble in water . The enhanced solubility profile of the benzylated derivative facilitates its use in aqueous reaction conditions and biological assays without requiring organic co-solvents.
| Evidence Dimension | Predicted Water Solubility (25°C) |
|---|---|
| Target Compound Data | 2.174e+005 mg/L (free base, estimated from log Kow) |
| Comparator Or Baseline | Azetidine hydrochloride (CAS 2089377-55-7) |
| Quantified Difference | Not quantified; comparator reported as 'moderately soluble' |
| Conditions | Computational prediction (WSKOW v1.41) based on log Kow; experimental confirmation pending |
Why This Matters
Higher aqueous solubility simplifies formulation development and enables direct use in biochemical assays, reducing the need for organic co-solvents that may interfere with biological systems.
